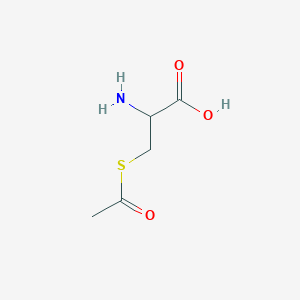

3-(Acetylthio)-2-aminopropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

S-Acetil-Cisteína es un derivado del aminoácido cisteína, donde un grupo acetilo está unido al átomo de azufre de la cisteína. Esta modificación mejora la estabilidad y biodisponibilidad del compuesto, haciéndolo más efectivo en diversas aplicaciones. S-Acetil-Cisteína es conocida por sus propiedades antioxidantes y se utiliza en una variedad de aplicaciones médicas e industriales .

Aplicaciones Científicas De Investigación

S-Acetil-Cisteína tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de otros compuestos y como agente reductor.

Biología: Se estudia su papel en el equilibrio redox celular y como precursor del glutatión.

Medicina: Se investiga su potencial para tratar afecciones como la enfermedad pulmonar obstructiva crónica, la sobredosis de acetaminofén y las enfermedades neurodegenerativas.

Industria: Se utiliza en la producción de productos farmacéuticos y como aditivo en alimentos y cosméticos

Mecanismo De Acción

S-Acetil-Cisteína ejerce sus efectos principalmente a través de sus propiedades antioxidantes. Actúa como precursor de la cisteína, que es esencial para la síntesis del glutatión, un importante antioxidante en el cuerpo. El grupo tiol en S-Acetil-Cisteína puede eliminar directamente los radicales libres y reducir el estrés oxidativo. Además, puede modular varias vías de señalización involucradas en la inflamación y la supervivencia celular .

Compuestos Similares:

N-Acetil-Cisteína: Similar en estructura pero con el grupo acetilo unido al átomo de nitrógeno de la cisteína.

L-Cisteína: La forma no acetilada de la cisteína.

Metionina: Otro aminoácido que contiene azufre con propiedades antioxidantes

Singularidad: S-Acetil-Cisteína es única debido a su mayor estabilidad y biodisponibilidad en comparación con otras formas de cisteína. La acetilación en el átomo de azufre proporciona una mejor protección contra la oxidación y permite una absorción y utilización más eficientes en el cuerpo .

Direcciones Futuras

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de S-Acetil-Cisteína generalmente implica la acetilación de la cisteína. Un método común es hacer reaccionar cisteína con anhídrido acético en presencia de una base como el hidróxido de sodio. La reacción se lleva a cabo en un rango de temperatura de 40-60°C durante 20-60 minutos. El producto resultante se purifica luego mediante cristalización .

Métodos de Producción Industrial: En entornos industriales, la producción de S-Acetil-Cisteína a menudo involucra el uso de clorhidrato de cisteína como material de partida. El clorhidrato de cisteína se neutraliza primero con una base para obtener cisteína, que luego se acetila utilizando anhídrido acético. El proceso incluye pasos como ajuste de pH, acilación y cristalización para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: S-Acetil-Cisteína experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo tiol en S-Acetil-Cisteína puede oxidarse para formar disulfuros.

Reducción: Los enlaces disulfuro pueden reducirse nuevamente a grupos tiol.

Sustitución: El grupo acetilo puede sustituirse por otros grupos funcionales en condiciones específicas.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Agentes reductores como el ditiotreitol o la tris(2-carboxietil)fosfina.

Sustitución: Se pueden usar varios nucleófilos para sustituir el grupo acetilo.

Productos Principales:

Oxidación: Disulfuros.

Reducción: Grupos tiol.

Sustitución: Compuestos con diferentes grupos funcionales reemplazando el grupo acetilo.

Comparación Con Compuestos Similares

N-Acetyl-Cysteine: Similar in structure but with the acetyl group attached to the nitrogen atom of cysteine.

L-Cysteine: The non-acetylated form of cysteine.

Methionine: Another sulfur-containing amino acid with antioxidant properties

Uniqueness: S-Acetyl-Cysteine is unique due to its enhanced stability and bioavailability compared to other forms of cysteine. The acetylation at the sulfur atom provides better protection against oxidation and allows for more efficient absorption and utilization in the body .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(Acetylthio)-2-aminopropanoic acid involves the acetylation of L-cysteine followed by amination of the resulting product.", "Starting Materials": [ "L-cysteine", "Acetic anhydride", "Sodium acetate", "Ammonia", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "L-cysteine is dissolved in a mixture of acetic anhydride and sodium acetate and heated to reflux.", "The resulting product, N-acetyl-L-cysteine, is cooled and filtered.", "N-acetyl-L-cysteine is dissolved in ethanol and treated with ammonia gas.", "The resulting product, 3-(Acetylthio)-2-aminopropanoic acid, is isolated by filtration and washed with hydrochloric acid and sodium hydroxide." ] } | |

Número CAS |

15312-11-5 |

Fórmula molecular |

C5H9NO3S |

Peso molecular |

163.20 g/mol |

Nombre IUPAC |

(2R)-3-acetylsulfanyl-2-aminopropanoic acid |

InChI |

InChI=1S/C5H9NO3S/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m0/s1 |

Clave InChI |

XCIRMLHOFVDUDP-BYPYZUCNSA-N |

SMILES isomérico |

CC(=O)SC[C@@H](C(=O)O)N |

SMILES |

CC(=O)SCC(C(=O)O)N |

SMILES canónico |

CC(=O)SCC(C(=O)O)N |

Origen del producto |

United States |

Q1: What is the significance of 3-(Acetylthio)-2-aminopropanoic acid in the context of the research paper?

A1: The research paper focuses on synthesizing a novel tripeptide analog, bis[(L-cysteine-S-acetyl)-L-hemicystinyl(S2 S2)-D-valine], and its subsequent enzymatic conversion to a penicillin analog. this compound serves as a key structural component within this synthesized tripeptide. [] The researchers designed this specific tripeptide as an analog of the natural substrate for isopenicillin-N synthetase, the enzyme responsible for the final step in penicillin biosynthesis. By incorporating this compound, the researchers aimed to investigate the enzyme's substrate specificity and potentially generate novel penicillin derivatives with altered biological activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.